molecular formula C13H23N3O2S B10934212 N-cycloheptyl-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

N-cycloheptyl-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10934212
M. Wt: 285.41 g/mol
InChI Key: RSIYPIJDXKDRJP-UHFFFAOYSA-N
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Description

N~4~-CYCLOHEPTYL-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cycloheptyl group, an ethyl group, and a sulfonamide group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-CYCLOHEPTYL-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid with cycloheptylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This intermediate is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, to yield the final sulfonamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~4~-CYCLOHEPTYL-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~4~-CYCLOHEPTYL-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N4-CYCLOHEPTYL-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-CYCLOHEPTYL-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cycloheptyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target enzymes .

Properties

Molecular Formula

C13H23N3O2S

Molecular Weight

285.41 g/mol

IUPAC Name

N-cycloheptyl-1-ethyl-3-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C13H23N3O2S/c1-3-16-10-13(11(2)14-16)19(17,18)15-12-8-6-4-5-7-9-12/h10,12,15H,3-9H2,1-2H3

InChI Key

RSIYPIJDXKDRJP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)NC2CCCCCC2

Origin of Product

United States

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